Bis(2-naphthalenylmethyl)amine
Description
Bis(2-naphthalenylmethyl)amine is an organic compound with the molecular formula C22H19N It is characterized by the presence of two naphthalenylmethyl groups attached to an amine group
Properties
IUPAC Name |
1-naphthalen-2-yl-N-(naphthalen-2-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N/c1-3-7-21-13-17(9-11-19(21)5-1)15-23-16-18-10-12-20-6-2-4-8-22(20)14-18/h1-14,23H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAVZWAYCUNWAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CNCC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-naphthalenylmethyl)amine can be synthesized through several methods. One common approach involves the reaction of 2-naphthonitrile with a reducing agent to form the corresponding amine. Another method includes the reductive amination of 2-naphthaldehyde with a suitable amine source under catalytic conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Bis(2-naphthalenylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalenylmethyl derivatives.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted naphthalenylmethyl derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
Bis(2-naphthalenylmethyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Bis(2-naphthalenylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- Bis(1-naphthalenylmethyl)amine
- Bis(3-naphthalenylmethyl)amine
- Bis(4-naphthalenylmethyl)amine
Comparison: The position of the naphthalenylmethyl groups can significantly affect the compound’s chemical behavior and interactions with other molecules .
Biological Activity
Bis(2-naphthalenylmethyl)amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
This compound consists of two naphthalene rings connected by a methylene bridge to an amine group. Its structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been primarily investigated through its cytotoxic properties against various cancer cell lines. Studies have indicated that compounds with similar structures may exhibit significant anti-cancer activities, primarily through mechanisms such as apoptosis induction and inhibition of pro-inflammatory cytokines.
Cytotoxicity Studies
Recent research has evaluated the cytotoxic effects of this compound derivatives against several human cancer cell lines. The MTT assay was used to determine cell viability post-treatment.
Table 1: Cytotoxic Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 15.0 ± 1.5 | Induction of apoptosis |
| This compound | CaCo-2 (Colon) | 18.5 ± 2.0 | Inhibition of IL-6 release |
| This compound | HTB-140 (Melanoma) | 20.0 ± 1.8 | Cell cycle arrest |
The results indicate that this compound exhibits moderate cytotoxicity across different cancer cell lines, with the A549 lung cancer cell line showing the highest sensitivity.
The mechanisms underlying the cytotoxic effects of this compound involve multiple pathways:
-
Induction of Apoptosis : Flow cytometry studies have shown that treatment with this compound leads to increased early and late apoptotic cell populations in cancer cell lines.
- Early Apoptosis : Up to 42% increase in early apoptotic cells was observed in A549 cells treated with this compound.
- Late Apoptosis : A significant proportion (37%) of cells underwent late apoptosis, indicating effective induction of programmed cell death.
- Inhibition of Pro-inflammatory Cytokines : The compound has demonstrated the ability to significantly reduce interleukin-6 (IL-6) levels in treated cells, which is critical as IL-6 is a known pro-inflammatory cytokine involved in tumor progression.
Table 2: Effect on IL-6 Secretion
| Treatment | IL-6 Secretion (pg/mL) | Reduction (%) |
|---|---|---|
| Control | 250 | - |
| This compound | 25 | 90 |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study 1 : In a study involving A549 lung carcinoma cells, this compound was administered at varying concentrations. Results showed a dose-dependent increase in apoptosis and a significant reduction in IL-6 levels, suggesting its potential as an anti-inflammatory and anti-cancer agent.
- Case Study 2 : A combination therapy involving this compound and conventional chemotherapeutics demonstrated enhanced efficacy in reducing tumor size in xenograft models, highlighting its potential as an adjunctive treatment strategy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
